3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione
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Overview
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, and a pentane-1,5-dione backbone with phenyl groups at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone. This intermediate is then subjected to a Michael addition with phenylacetic acid derivatives, followed by cyclization and oxidation steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-2,2-dimethylpropanenitrile
Uniqueness
Compared to similar compounds, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is unique due to its specific substitution pattern and the presence of both pyrazole and diketone functionalities. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1,5-diphenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-25-17(2)21(16-24-25)20(14-22(26)18-10-6-4-7-11-18)15-23(27)19-12-8-5-9-13-19/h4-13,16,20H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWIQVSTMTPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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